molecular formula C8H6ClN3O B2596217 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine CAS No. 1256811-43-4

4-Chloro-7-methoxypyrido[3,2-d]pyrimidine

Cat. No. B2596217
M. Wt: 195.61
InChI Key: VDSBLLZHATXYRY-UHFFFAOYSA-N
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Description

4-Chloro-7-methoxypyrido[3,2-d]pyrimidine is a versatile chemical compound with diverse properties . It is a white crystalline solid, soluble in organic solvents .


Synthesis Analysis

The synthesis of 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine has been described in several studies . An improved seven-step synthesis of 4-chloro-7H-pyrrolo [2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo [2,3-d]pyrimidine building block .


Molecular Structure Analysis

The molecular structure of 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine is represented by the linear formula C8H6CLN3O . The InChI code for the compound is 1S/C8H6ClN3O/c1-13-5-2-6-7 (10-3-5)8 (9)12-4-11-6/h2-4H,1H3 .


Chemical Reactions Analysis

4-Chloro-7H-pyrrolo [2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .


Physical And Chemical Properties Analysis

4-Chloro-7-methoxypyrido[3,2-d]pyrimidine is a white crystalline solid that is soluble in organic solvents .

Scientific Research Applications

Corrosion Inhibition

  • Pyrimidine derivatives, including 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine, have been studied as corrosion inhibitors for metals in acidic environments. They exhibit mixed-type inhibition and adsorb on metal surfaces following the Langmuir adsorption isotherm. Electrochemical, SEM, EDX, and AFM studies, as well as Density Functional Theory (DFT) calculations, support these findings (Yadav et al., 2015).

Mass Spectrometry Studies

  • The mass spectra of various pyrido[2,3-d]pyrimidines, including 4-Chloro variants, have been analyzed. These studies provide insights into the fragmentation patterns of these compounds, which are analogous to those of corresponding quinazoline derivatives (Higashino et al., 1972).

Antitumor Activity

  • Certain derivatives of pyrido[2,3-d]pyrimidine have been synthesized and shown to inhibit mammalian dihydrofolate reductase, demonstrating significant activity against specific types of cancer in rats (Grivsky et al., 1980).

Antibacterial Agents

  • Compounds synthesized from pyrido[2,3-d]pyrimidine have been screened as antibacterial agents. These studies provide a foundation for developing new antibacterial compounds (Abdel-Mohsen et al., 2008).

Antiviral Agents

  • Pyrido[2,3-d]pyrimidine derivatives have been explored as potential antiviral agents. Specific derivatives show promise against viruses such as herpes simplex virus (HSV) (Nasr et al., 2002).

Cation Tautomerism and Twinning in Crystal Structures

  • The crystal structures of various pyrido[2,3-d]pyrimidine derivatives have been investigated, revealing insights into their tautomerism and twinning phenomena. These findings are crucial for understanding the drug action of pharmaceuticals containing these compounds (Rajam et al., 2017).

Lithiation Studies

  • The lithiation pathway of pyrido[2,3-d]pyrimidine derivatives has been studied, offering valuable information for synthetic chemistry applications (Gros et al., 2003).

properties

IUPAC Name

4-chloro-7-methoxypyrido[3,2-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c1-13-5-2-6-7(10-3-5)8(9)12-4-11-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSBLLZHATXYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=NC=N2)Cl)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-methoxypyrido[3,2-d]pyrimidine

CAS RN

1256811-43-4
Record name 4-chloro-7-methoxypyrido[3,2-d]pyrimidine
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Synthesis routes and methods

Procedure details

Using an analogous reaction to that described for Intermediate 14, step 3, 7-methoxypyrido[3,2-d]pyrimidin-4(1H)-one was converted to the title compound. LC/MS (ESI+) m/z=196 (M+H).
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